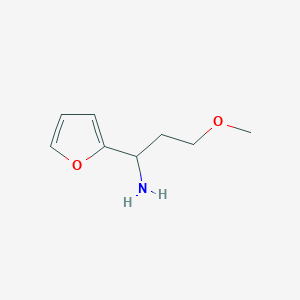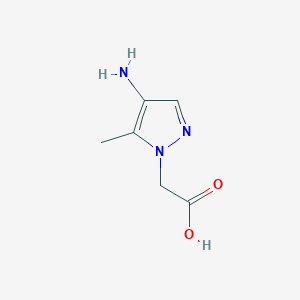![molecular formula C8H8ClN3 B1374086 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1344054-57-4](/img/structure/B1374086.png)
2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine
Descripción general
Descripción
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a chloromethyl group at the 2-position and a methyl group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with suitable reagents to form the imidazo[4,5-b]pyridine ring system. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation reactions can lead to the formation of imidazo[4,5-b]pyridine N-oxides .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of functional materials, such as organic semiconductors and dyes.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or disruption of DNA function, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: A simpler analogue with a pyridine ring and a chloromethyl group.
7-Methylimidazo[4,5-b]pyridine: Lacks the chloromethyl group but shares the imidazo[4,5-b]pyridine core structure.
Uniqueness
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields .
Propiedades
IUPAC Name |
2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULXPKBJZDJBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)




![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)

